molecular formula C14H19ClN2O2 B8470362 N~2~-(Chloroacetyl)-N~2~-(2,6-dimethylphenyl)-N,N-dimethylglycinamide CAS No. 55883-01-7

N~2~-(Chloroacetyl)-N~2~-(2,6-dimethylphenyl)-N,N-dimethylglycinamide

Cat. No.: B8470362
CAS No.: 55883-01-7
M. Wt: 282.76 g/mol
InChI Key: JHFYXVSFTDFJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(Chloroacetyl)-N~2~-(2,6-dimethylphenyl)-N,N-dimethylglycinamide is a useful research compound. Its molecular formula is C14H19ClN2O2 and its molecular weight is 282.76 g/mol. The purity is usually 95%.
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Properties

CAS No.

55883-01-7

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-(N-(2-chloroacetyl)-2,6-dimethylanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C14H19ClN2O2/c1-10-6-5-7-11(2)14(10)17(12(18)8-15)9-13(19)16(3)4/h5-7H,8-9H2,1-4H3

InChI Key

JHFYXVSFTDFJRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)N(C)C)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

31.4 g of 2,6-dimethylanilinoacetic acid methyl amide are dissolved in 250 ml of chlorobenzene. 1.5 ml of dimethyl formamide are added to this solution and the mixture is heated to 110° C. At this temperature 14.3 ml of chloroacetyl chloride are added dropwise with stirring. After 1 1/2 hours the evolution of HCl has virtually ceased. The reaction mixture is allowed to cool and concentrated in a rotary evaporator to leave as residue a blackish-brown oil which is crystallised from ethyl acetate with the addition of animal charcoal. Yield: 22.4 g of N-methyl-[N'-(2,6-dimethylphenyl)-N'-chloroacetylamino]-acetamide (m.p. 140° C-142° C). N,N-dimethyl-(N'-(2,6-dimethylphenyl)-N'-chloroacetylamino]-acetamide was obtained in analogous manner; m.p. 74°-76° C (from ether).
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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